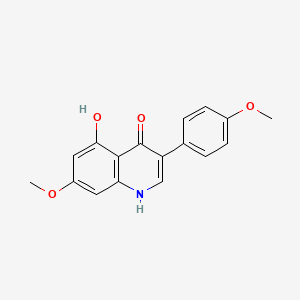![molecular formula C15H13ClN4O B15062519 {[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile CAS No. 6687-90-7](/img/structure/B15062519.png)
{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is a complex organic compound that features a quinoxaline core, a chloropropanoyl group, and a malononitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Introduction of the Chloropropanoyl Group: The chloropropanoyl group can be introduced via acylation using 3-chloropropionyl chloride. This step often requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Malononitrile Moiety: The final step involves the Knoevenagel condensation of the chloropropanoyl-substituted quinoxaline with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the nitro groups on the quinoxaline core can yield corresponding amines.
Substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline amines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile depends on its specific application:
Biological Activity: If used as a pharmaceutical agent, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the malononitrile group and the electron-donating effects of the quinoxaline core, which can stabilize reaction intermediates.
相似化合物的比较
Similar Compounds
3-Chloropropionyl chloride: Used in the synthesis of various acylated compounds.
4-(3-Chloropropanoyl)morpholine: Another compound featuring a chloropropanoyl group, used in proteomics research.
Uniqueness
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is unique due to the combination of its structural features, which confer specific reactivity and potential applications not shared by simpler analogs. The presence of the quinoxaline core, chloropropanoyl group, and malononitrile moiety allows for a diverse range of chemical transformations and applications.
属性
CAS 编号 |
6687-90-7 |
|---|---|
分子式 |
C15H13ClN4O |
分子量 |
300.74 g/mol |
IUPAC 名称 |
2-[[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H13ClN4O/c16-6-5-15(21)20-8-7-19(11-12(9-17)10-18)13-3-1-2-4-14(13)20/h1-4,11H,5-8H2 |
InChI 键 |
MKHINRCTKYILSH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2N1C=C(C#N)C#N)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


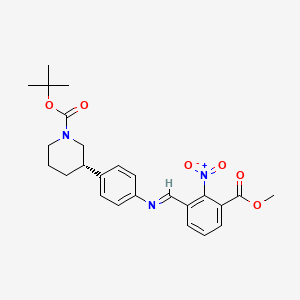
![2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)
![N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B15062447.png)
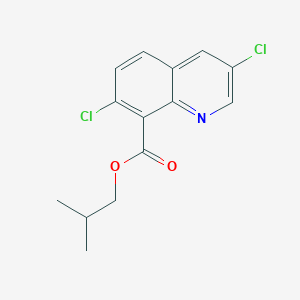
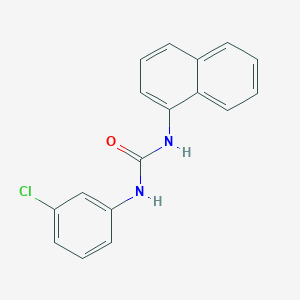
![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)

![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)
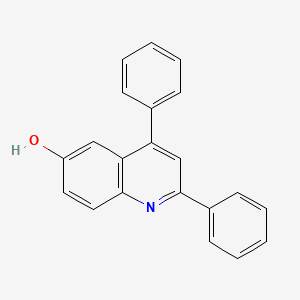
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)
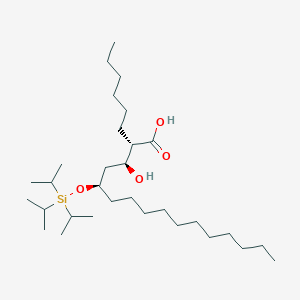
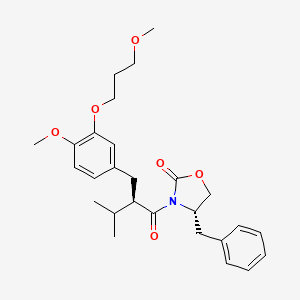
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)
